molecular formula C19H21ClN2O4 B11546780 N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11546780
M. Wt: 376.8 g/mol
InChI Key: FHNOTVRPCOTWTF-UFFVCSGVSA-N
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Description

N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro, ethoxy, and hydroxy-substituted phenyl group, as well as a dimethylphenoxy group attached to an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂). Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a corresponding ketone or aldehyde, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazide derivatives with substituted phenyl groups, such as:

  • N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
  • N’-[(E)-(3-chloro-5-methoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

N-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H21ClN2O4/c1-4-25-16-9-14(8-15(20)18(16)24)10-21-22-17(23)11-26-19-12(2)6-5-7-13(19)3/h5-10,24H,4,11H2,1-3H3,(H,22,23)/b21-10+

InChI Key

FHNOTVRPCOTWTF-UFFVCSGVSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=CC=C2C)C)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=CC=C2C)C)Cl)O

Origin of Product

United States

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